molecular formula C11H12O3 B1403291 3-(4-Methylphenyl)oxetane-3-carboxylic acid CAS No. 1416323-07-3

3-(4-Methylphenyl)oxetane-3-carboxylic acid

Cat. No.: B1403291
CAS No.: 1416323-07-3
M. Wt: 192.21 g/mol
InChI Key: LOKPUMRSTJYGHU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(4-Methylphenyl)oxetane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the synthesis can be initiated by the formation of an intermediate epoxide, which undergoes ring-closing reactions to form the oxetane ring . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .

Chemical Reactions Analysis

3-(4-Methylphenyl)oxetane-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(4-Methylphenyl)oxetane-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

3-(4-Methylphenyl)oxetane-3-carboxylic acid can be compared with other similar compounds, such as:

  • 3-Phenyl-oxetane-3-carboxylic acid
  • 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid
  • 3-(4-Chlorophenyl)oxetane-3-carboxylic acid

These compounds share the oxetane ring structure but differ in their substituents, which can significantly influence their chemical properties and reactivity. The presence of the 4-methylphenyl group in this compound imparts unique steric and electronic effects, distinguishing it from its analogs .

Properties

IUPAC Name

3-(4-methylphenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKPUMRSTJYGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(COC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201251404
Record name 3-Oxetanecarboxylic acid, 3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416323-07-3
Record name 3-Oxetanecarboxylic acid, 3-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416323-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanecarboxylic acid, 3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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